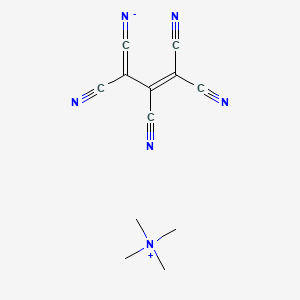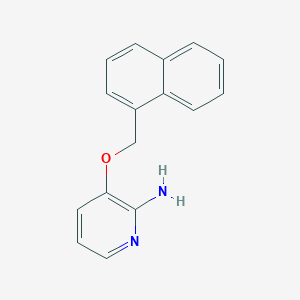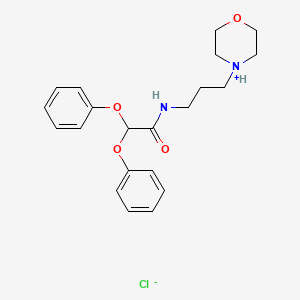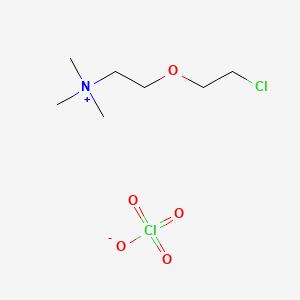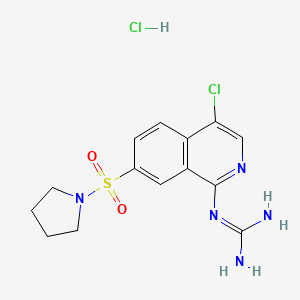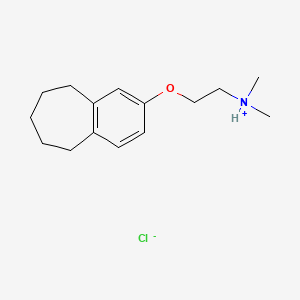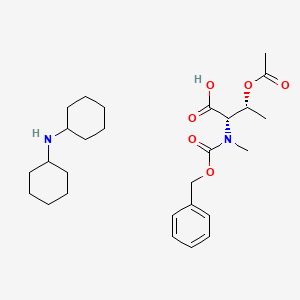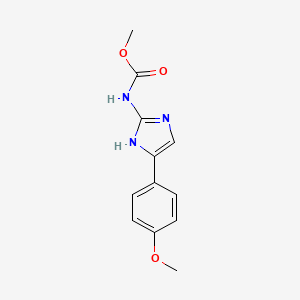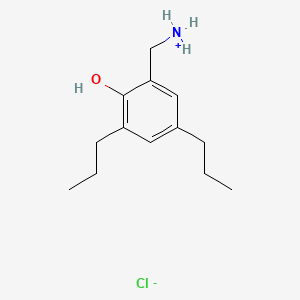
alpha-Amino-4,6-dipropyl-o-cresol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Amino-4,6-dipropyl-o-cresol hydrochloride is a synthetic organic compound with the molecular formula C13H21NOCl It is a derivative of cresol, which is a type of phenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Amino-4,6-dipropyl-o-cresol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with o-cresol, which is then subjected to alkylation to introduce propyl groups at the 4 and 6 positions.
Amination: The alkylated cresol undergoes amination to introduce an amino group at the alpha position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large quantities of o-cresol are alkylated using propyl halides under controlled conditions.
Catalytic Amination: The alkylated product is then subjected to catalytic amination using ammonia or amines.
Purification and Crystallization: The final product is purified and crystallized to obtain the hydrochloride salt in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Amino-4,6-dipropyl-o-cresol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The compound can undergo substitution reactions, where the amino group or propyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alkylated or hydroxylated derivatives.
Substitution: Various substituted cresol derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Alpha-Amino-4,6-dipropyl-o-cresol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of alpha-Amino-4,6-dipropyl-o-cresol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may affect various biochemical pathways, including oxidative stress pathways, signaling pathways, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Alpha-Amino-4,6-dipropyl-o-cresol hydrochloride can be compared with other similar compounds such as:
4-Amino-m-cresol hydrochloride: Similar structure but different substitution pattern.
6-Amino-o-cresol: Lacks the propyl groups present in this compound.
5-Amino-4-chloro-o-cresol: Contains a chlorine atom instead of propyl groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other cresol derivatives.
Eigenschaften
CAS-Nummer |
51571-14-3 |
|---|---|
Molekularformel |
C13H22ClNO |
Molekulargewicht |
243.77 g/mol |
IUPAC-Name |
(2-hydroxy-3,5-dipropylphenyl)methylazanium;chloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-3-5-10-7-11(6-4-2)13(15)12(8-10)9-14;/h7-8,15H,3-6,9,14H2,1-2H3;1H |
InChI-Schlüssel |
UIPLJEHWRUUWCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C(=C1)C[NH3+])O)CCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


